molecular formula C9H20O3S B088959 Methyl octanesulfonate CAS No. 10307-28-5

Methyl octanesulfonate

Cat. No.: B088959
CAS No.: 10307-28-5
M. Wt: 208.32 g/mol
InChI Key: LNPONCGOKNIEJA-UHFFFAOYSA-N
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Description

Methyl octanesulfonate (C₈H₁₇SO₃CH₃) is an alkyl sulfonate ester derived from octanesulfonic acid. It is structurally characterized by an octyl chain linked to a sulfonate group, with a methyl ester moiety. This compound likely shares physicochemical properties with other alkyl sulfonates, such as lipophilicity and reactivity as an alkylating agent, though its applications may differ due to esterification.

Properties

CAS No.

10307-28-5

Molecular Formula

C9H20O3S

Molecular Weight

208.32 g/mol

IUPAC Name

methyl octane-1-sulfonate

InChI

InChI=1S/C9H20O3S/c1-3-4-5-6-7-8-9-13(10,11)12-2/h3-9H2,1-2H3

InChI Key

LNPONCGOKNIEJA-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)OC

Canonical SMILES

CCCCCCCCS(=O)(=O)OC

Other CAS No.

10307-28-5

Synonyms

methyl octanesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium Octanesulfonate
  • Structure : C₈H₁₷SO₃Na.
  • Applications: Widely used in HPLC as an ion-pairing agent to separate hydrophilic compounds (e.g., amino acids, catecholamines) under acidic conditions (pH 3.0–3.5) .
  • Key Data: Mobile phase: 1–1.7 mM sodium octanesulfonate in citrate/phosphate buffers with methanol (5–12% v/v) . Enhances retention of polar analytes via hydrophobic and ionic interactions .
Ethyl Methanesulfonate (EMS)
  • Structure : CH₃SO₃C₂H₅.
  • Applications : Alkylating agent in mutagenesis studies; industrial chemical.
  • Safety: Highly hazardous; requires protective gear (gloves, ventilation) due to mutagenic and carcinogenic risks .
Methyl Methanesulfonate (MMS)
  • Structure : CH₃SO₃CH₃.
  • Applications : Model alkylating agent in toxicology; shorter chain length increases volatility compared to methyl octanesulfonate .
Perfluorooctanesulfonate (PFOS)
  • Structure : C₈F₁₇SO₃⁻.
  • Applications : Environmental pollutant; used historically in surfactants and firefighting foams.
  • Key Data: Fluorinated chain reduces flexibility and increases environmental persistence compared to non-fluorinated octanesulfonates .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues
Compound Molecular Weight Solubility Key Applications Safety Profile
This compound ~222.3 g/mol Lipophilic Potential alkylating agent, reagent Likely hazardous (inferred)
Sodium Octanesulfonate 232.3 g/mol Water-soluble HPLC ion-pair reagent Low toxicity (handled with standard lab precautions)
Ethyl Methanesulfonate 124.2 g/mol Partially soluble Mutagenesis, industrial alkylation High toxicity
Perfluorooctanesulfonate 538.2 g/mol Low water solubility Surfactants, environmental analysis Persistent organic pollutant
Key Findings from Research

Chromatographic Utility : Sodium octanesulfonate outperforms shorter-chain sulfonates (e.g., methanesulfonate) in retaining polar analytes like neomycin and catecholamines due to its balanced hydrophobicity and ionic strength .

Fluorination Effects: Perfluorooctanesulfonate exhibits higher solution enthalpy and lower entropy compared to non-fluorinated octanesulfonates, impacting its environmental behavior .

Enzymatic Interactions: Octanesulfonate binds to flavin-dependent monooxygenases (e.g., SsuD) via rapid equilibrium, with reduced flavin required for substrate binding—a mechanism distinct from fluorinated analogues .

Q & A

Basic Research Questions

Q. How can methyl octanesulfonate be synthesized and characterized with reproducibility in mind?

  • Methodological Answer :

  • Synthesis : Use alkylation of octanesulfonic acid with methanol under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Characterization : Confirm purity via 1H^1H-NMR (e.g., methyl proton resonance at δ 3.1–3.3 ppm) and LC-MS. For reproducibility, document solvent ratios, temperature (±1°C precision), and catalyst concentrations.
  • Data Reporting : Follow guidelines for experimental sections in journals (e.g., Beilstein Journal of Organic Chemistry), ensuring all procedures are replicable . Include raw spectral data in supplementary materials with metadata descriptors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles (OSHA 29 CFR 1910.133 standards), and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks.
  • Emergency Measures : Install eyewash stations and showers within 10 seconds of the workspace . Conduct regular PPE integrity checks, as contaminated gloves must be discarded immediately .

Q. How does this compound interact with common chromatographic mobile phases?

  • Methodological Answer :

  • Ion-Pairing Applications : Sodium octanesulfonate (structurally related) is used in reversed-phase HPLC at 5–37 mM concentrations in water/acetonitrile (80:20, v/v) at pH 3.5 to enhance analyte retention .
  • Optimization : Adjust buffer ionic strength and pH to balance resolution and column longevity. Validate method robustness via intra-day precision tests (RSD <2%).

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in enzymatic desulfonation pathways?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow fluorimetry to track flavin-dependent monooxygenases (e.g., SsuD in E. coli). Reduced flavin binding precedes octanesulfonate association, with a KdK_d of ~50 µM .
  • Isomerization Analysis : Apply rapid equilibrium approximations to identify secondary conformational changes post-substrate binding. Compare thermodynamic parameters (ΔH, ΔS) with perfluorinated analogs to assess chain flexibility impacts .

Q. How can isotopic labeling (e.g., 13C^{13}C-octanesulfonate) resolve contradictions in environmental fate studies?

  • Methodological Answer :

  • Tracer Design : Use 13C8^{13}C_8-labeled this compound (e.g., Sodium perfluoro-1-[13C8^{13}C_8]octanesulfonate) at 50 µg/mL in methanol for LC-MS/MS quantification. This avoids interference from natural abundance isotopes in environmental matrices .
  • Data Interpretation : Compare degradation half-lives (t1/2t_{1/2}) of labeled vs. unlabeled compounds to distinguish abiotic vs. microbial degradation pathways. Address discrepancies via ANOVA with post-hoc Tukey tests (p <0.05).

Q. What strategies reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Controlled Experiments : Measure solubility in water, methanol, and hexane at 25°C using gravimetric analysis. Pre-saturate solvents with N2_2 to exclude oxidative side reactions.
  • Thermodynamic Modeling : Apply Hansen solubility parameters to correlate deviations with solvent polarity indices. For outliers, assess purity via DSC (melting point ±1°C) to rule out impurities .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., kinetic constants, solubility values) in appendices, with processed data (means ± SD) in the main text .
  • Contradiction Management : Use funnel plots or Bland-Altman analyses to evaluate systematic biases in multi-lab studies .
  • Open Science Compliance : Deposit datasets in repositories with metadata tags (e.g., "alkyl sulfonate kinetics") and instrument calibration logs .

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